2-(ethylthio)-N-(5-oxopyrrolidin-3-yl)benzamide
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Overview
Description
2-(ethylthio)-N-(5-oxopyrrolidin-3-yl)benzamide is an organic compound with a unique structure that combines an ethylthio group, a pyrrolidinone ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(5-oxopyrrolidin-3-yl)benzamide typically involves the reaction of ethylthiol with a benzamide derivative containing a pyrrolidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-(5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Hydroxyl derivatives
Substitution: Halogenated or nitrated benzamide derivatives
Scientific Research Applications
2-(ethylthio)-N-(5-oxopyrrolidin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The ethylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The benzamide moiety may interact with receptors or enzymes involved in cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-N-(5-oxopyrrolidin-3-yl)benzamide
- 2-(propylthio)-N-(5-oxopyrrolidin-3-yl)benzamide
- 2-(butylthio)-N-(5-oxopyrrolidin-3-yl)benzamide
Uniqueness
2-(ethylthio)-N-(5-oxopyrrolidin-3-yl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The ethylthio group provides a balance between hydrophobicity and reactivity, while the pyrrolidinone ring and benzamide moiety contribute to its structural stability and potential bioactivity.
Properties
IUPAC Name |
2-ethylsulfanyl-N-(5-oxopyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-2-18-11-6-4-3-5-10(11)13(17)15-9-7-12(16)14-8-9/h3-6,9H,2,7-8H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRIHXNZVOOPNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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